molecular formula C13H22Cl2N2OS B2542218 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride CAS No. 2094163-77-4

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride

Cat. No.: B2542218
CAS No.: 2094163-77-4
M. Wt: 325.29
InChI Key: XYPKEOHZJXTZHS-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride is a chemical compound of interest in pharmacological and medicinal chemistry research. This molecule features a piperazine core, a privileged scaffold in drug discovery known for its versatility and presence in compounds with a wide range of biological activities . The structure is further elaborated with a 3-methoxyphenyl group and a terminal ethanethiol chain, which may influence its physicochemical properties and interactions with biological targets. The piperazine ring is a common building block in active pharmaceutical ingredients and investigational compounds. For instance, it is a key component in various therapeutic agents, including the antiviral drug Letermovir, which targets the cytomegalovirus terminase complex , and the anthelmintic drug Piperazine, which acts as a GABA receptor agonist . The specific substitution pattern on the piperazine nitrogen with a 3-methoxyphenyl group is a structural motif found in compounds targeting neurological pathways, suggesting potential research applications in neuroscience . The ethanethiol moiety is a less common feature that may be explored for its potential in forming disulfide bonds or modulating the compound's receptor binding affinity and metabolic profile. This product is intended for research purposes only, specifically for use in in vitro binding assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel bioactive molecules. It is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanethiol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS.2ClH/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-17;;/h2-4,11,17H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPKEOHZJXTZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCS.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride, typically involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of a diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that can be used to synthesize piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperazine ring or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the methoxy group can yield various substituted piperazine derivatives.

Scientific Research Applications

Therapeutic Applications

The compound is primarily investigated for its potential in treating various medical conditions, including:

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cancer Therapy

Preliminary findings suggest that the compound may inhibit tumor growth through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of several piperazine derivatives, including this compound. Behavioral tests in rodent models showed significant reductions in despair behavior compared to control groups, suggesting efficacy in treating depression-related disorders.

TestControl GroupExperimental Group
Forced Swim Test (FST)High immobilityReduced immobility

Case Study 2: Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory concentrations against Gram-positive bacteria, suggesting potential as a therapeutic agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 µg/mL
Escherichia coli31.250 µg/mL

Case Study 3: Cancer Cell Lines

Research on cancer cell lines revealed that treatment with the compound led to reduced viability and induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The thiol group can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Based Therapeutics

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Pharmacological Class Reference
Target Compound Piperazine + ethane-thiol 3-Methoxyphenyl, -SH (dihydrochloride) 335.28 Undetermined (research use)
Hydroxyzine Dihydrochloride Piperazine + diphenylmethane p-Chlorophenyl, ethoxyethanol 447.80 Antihistamine, Anxiolytic
Levocetirizine Dihydrochloride Piperazine + ethoxyacetic acid (R)-(4-Chlorophenyl)phenylmethyl 461.81 Antihistamine (H1 antagonist)
Letermovir Piperazine + quinazoline 3-Methoxyphenyl, trifluoromethyl, fluoro 572.55 Antiviral (CMV inhibitor)
D11 (From ) Quinoline-4-carbonyl + piperazine 3-Methoxyphenyl, hydroxybenzamide ~500 (estimated) Research compound
Key Observations:

Piperazine Core : All compounds share a piperazine ring, which is critical for binding to histamine H1 receptors (e.g., hydroxyzine, levocetirizine) or viral targets (letermovir) .

Substituent Effects: 3-Methoxyphenyl Group: Present in the target compound and letermovir (), this group enhances lipophilicity and may modulate receptor affinity. Thiol vs. Ether/Acid: The thiol (-SH) in the target compound contrasts with ethoxyethanol (hydroxyzine) or ethoxyacetic acid (levocetirizine).

Salt Forms : Dihydrochloride salts (target compound, hydroxyzine, levocetirizine) improve solubility and crystallinity compared to free bases .

Pharmacological and Physicochemical Properties

Table 2: Functional and Solubility Comparisons
Compound Water Solubility Key Functional Group Receptor Target (Hypothesized) Stability Considerations
Target Compound Moderate (salt form) Thiol (-SH) Undetermined Oxidation-sensitive (thiol)
Hydroxyzine Dihydrochloride High Ethoxyethanol H1 receptor Stable in acidic conditions
Letermovir Very slight Trifluoromethyl CMV terminase complex Hydrophobic interactions
D11 () Low (EtOAc-soluble) Quinoline-carbonyl HDAC inhibitor (research) Crystalline stability
  • Thiol Reactivity : The target compound’s thiol group may limit shelf-life due to oxidation, necessitating stabilization via salt formation or storage under inert conditions .
  • Antihistamine vs. Antiviral Activity : Unlike hydroxyzine and levocetirizine, letermovir’s 3-methoxyphenyl-piperazine moiety targets viral enzymes, illustrating structural versatility .

Biological Activity

The compound 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18Cl2N2S\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{S}

This structure comprises a piperazine ring substituted with a methoxyphenyl group and a thiol group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) of related compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 2.5 μg/mL, indicating strong antimicrobial properties .

The mechanisms through which piperazine derivatives exert their antimicrobial effects often involve:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death due to disrupted DNA replication processes .
  • Cell Membrane Disruption : Studies suggest that these compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and eventual cell lysis .

Antitumor Activity

The antitumor potential of piperazine derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific derivatives have demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting significant cytotoxicity .

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. For example, they may act as antagonists or agonists at serotonin and dopamine receptors. This interaction can lead to anxiolytic or antidepressant effects, making them candidates for further research in the treatment of mood disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications in the methoxy group significantly affected antimicrobial activity. The presence of a methoxy group enhanced the compound's ability to penetrate bacterial membranes, improving efficacy against resistant strains like MRSA .
  • Antitumor Mechanism : Research on a related compound revealed that it induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .

Table 1: Biological Activity Summary of Piperazine Derivatives

Activity TypeCompound NameMIC (μg/mL)IC50 (μM)Reference
AntimicrobialThis compound2.5N/A
AntitumorSimilar Piperazine DerivativeN/A10
NeuropharmacologicalVarious Piperazine DerivativesN/AN/A

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